molecular formula C5H5ClN2O2 B1587473 6-Chloro-1-methyluracil CAS No. 31737-09-4

6-Chloro-1-methyluracil

Cat. No. B1587473
CAS RN: 31737-09-4
M. Wt: 160.56 g/mol
InChI Key: AOSGEKKSRYJBGW-UHFFFAOYSA-N
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Description

6-Chloro-1-methyluracil is a chemical compound with the molecular formula C5H5ClN2O2 . It is used as a building block in the synthesis of various bioactive compounds .


Synthesis Analysis

The synthesis of 6-Chloro-1-methyluracil involves the condensation of ethyl acetoacetate with thiourea . Another method involves the oxidative halogenation of 6-methyluracil .


Molecular Structure Analysis

The molecular structure of 6-Chloro-1-methyluracil has been characterized using a variety of spectroscopic methods, including UV-vis, EPR, fluorescence spectroscopy, cyclic voltammetry, X-ray diffraction, and DFT calculations .


Chemical Reactions Analysis

6-Chloro-1-methyluracil can undergo various chemical reactions due to its reactive sites. For instance, the oxidative halogenation of 6-methyluracil leads to chlorinated derivatives with different substitution patterns .


Physical And Chemical Properties Analysis

6-Chloro-1-methyluracil has a molecular weight of 160.56 g/mol . It is a crystalline solid with a melting point of 186 °C and a predicted density of 1.51±0.1 g/cm3 .

Scientific Research Applications

Bioactive Copper Complex Generation

  • Scientific Field : Biochemistry and Molecular Biology .
  • Application Summary : 6-Chloro-3-methyluracil (Hcmu) was used as a building block for the self-assembly generation of a new bioactive copper (II) complex .
  • Methods of Application : The compound was isolated as a stable crystalline solid and fully characterized in solution and solid state by a variety of spectroscopic methods (UV-vis, EPR, fluorescence spectroscopy), cyclic voltammetry, X-ray diffraction, and DFT calculations .
  • Results or Outcomes : The compound exhibits a prominent antibacterial effect against Gram negative (E. coli, P. aeruginosa) and positive (S. aureus, B. cereus) bacteria .

Synthesis of Antiviral Agents

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : 6-Chloro-1-methyluracil is used in the synthesis of uracil derivatives containing arylsulfanyl, arylselanyl, and benzyl groups and also phenoxy- and phenylamino groups and a benzoyl fragment as substituents at position 6 of the heterocycle .
  • Methods of Application : Several methods for the synthesis of these uracil derivatives have been described, including lithiation, nucleophilic substitution of the halogen in 6-chloropyrimidines, reaction of the Grignard reagent obtained from 6-halouracil with S-phenyl benzenesulfonothiolate, and cyclization of the initial ethyl 2-alkyl-3,3-bis (methylsulfanyl)acrylates .
  • Results or Outcomes : These uracil derivatives are important structural units used for the production of one of the most studied groups of non-nucleoside inhibitors of HIV reverse transcriptase .

Oxidative Halogenation

  • Scientific Field : Organic Chemistry .
  • Application Summary : 6-Chloro-1-methyluracil can be used in oxidative halogenation, a method for the preparation of 5-halo-6-methyluracils and 5,5-dihalo-6-hydroxy-6-methyl-5,6-dihydrouracils .
  • Methods of Application : The process involves the use of a strong oxidizing agent and, in some cases, enhanced acidity of the medium .
  • Results or Outcomes : The outcome of this process is the production of 5-halo-6-methyluracils and 5,5-dihalo-6-hydroxy-6-methyl-5,6-dihydrouracils .

Synthesis of HEPT Analogs

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : 6-Chloro-1-methyluracil is used in the synthesis of HEPT analogs, which are one of the most studied groups of non-nucleoside inhibitors of HIV reverse transcriptase .
  • Methods of Application : Several methods for the synthesis of these uracil derivatives have been described, including lithiation, nucleophilic substitution of the halogen in 6-chloropyrimidines, reaction of the Grignard reagent obtained from 6-halouracil with S-phenyl benzenesulfonothiolate, and cyclization of the initial ethyl 2-alkyl-3,3-bis (methylsulfanyl)acrylates .
  • Results or Outcomes : These uracil derivatives are important structural units used for the production of one of the most studied groups of non-nucleoside inhibitors of HIV reverse transcriptase .

Safety And Hazards

6-Chloro-1-methyluracil may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, use personal protective equipment, and ensure adequate ventilation when handling this compound .

Future Directions

6-Chloro-1-methyluracil has been used as a building block for the self-assembly generation of a new bioactive copper(II) complex . This suggests potential future applications in the development of new coordination compounds with biofunctional properties .

properties

IUPAC Name

6-chloro-1-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2/c1-8-3(6)2-4(9)7-5(8)10/h2H,1H3,(H,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOSGEKKSRYJBGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)NC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20185626
Record name Uracil, 6-chloro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20185626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1-methyluracil

CAS RN

31737-09-4
Record name Uracil, 6-chloro-1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031737094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Uracil, 6-chloro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20185626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
S Watanabe, A Komori, M Saito, A Uchida - Tetrahedron, 2010 - Elsevier
… Di-uracil substituted cyclen derivatives were prepared by the reaction of cyclen with 6-chloro-1-methyluracil or 6-chloro-1,3-dimethyluracil. The reaction of cyclam with 6-chloro-1,3-…
Number of citations: 1 www.sciencedirect.com
S Youssif, H Yamamoto - Phosphorus, Sulfur, and Silicon and the …, 1998 - Taylor & Francis
… Ethyl- or methylthioglycolate (3.1 mmol) and triethyl amine (0.3 ml, 1 eq) were added to a suspension of 6-chloro-1-methyluracil (0.5 g, 3.1 mmol) in ethanol (10 ml) at room temperature …
Number of citations: 3 www.tandfonline.com
K Ohkura, T Yamaguchi, K Nishijima - Heterocycles: an international …, 2006 - cir.nii.ac.jp
Photochemical Synthesis of Polycyclic Pyrimidines through the Acid Catalyzed Cycloaddition of 6-Chloro-1-methyluracil to Methyl Substituted Benzenes | CiNii Research …
Number of citations: 3 cir.nii.ac.jp
I ISHIKAWA, VE KHACHATRIAN… - Chemical and …, 1992 - jstage.jst.go.jp
… Allyl-6-chloro-1-methyluracil (8) A mixture of 6 (3.72 g, 20 mmol), KZCOS (1.38 g, 10mmol), and MeI (4.26 g, 30 mmol) in acetone (100ml) was stirred with boiling for 10h. The mixture …
Number of citations: 22 www.jstage.jst.go.jp
H ISHIDA, S KINOSHITA, R NATSUYAMA… - Chemical and …, 1992 - jstage.jst.go.jp
… Allyl-6-chloro-1-methyluracil (8) A mixture of 6 (3.72 g, 20 mmol), KZCOS (1.38 g, 10mmol), and MeI (4.26 g, 30 mmol) in acetone (100ml) was stirred with boiling for 10h. The mixture …
Number of citations: 10 www.jstage.jst.go.jp
S Youssif, A El-Kafrawy, B Bayoumy… - BULLETIN-KOREAN …, 2002 - researchgate.net
… The sequence starting from 6-chloro-1-methyluracil (1a)21,22 is the most favored method for the synthesis of 3,9-dimethylxanthine. The treatment of 6-chloro-1-methyl- and/or 6-chloro-1…
Number of citations: 9 www.researchgate.net
T Pillaiyar, M Köse, V Namasivayam, K Sylvester… - ACS …, 2018 - ACS Publications
… 6-Chloro-1-methyluracil (12a) and 6-chloro-3-methyluracil (12b) were synthesized by treatment of 11 with methyl iodide in the presence of potassium carbonate, followed by silica gel …
Number of citations: 32 pubs.acs.org
D Banerjee, K Junge, M Beller - Angewandte Chemie, 2014 - Wiley Online Library
… Interestingly, the reaction of 1 a with biologically relevant 6-chloro-1-methyluracil (2 m), led to a single regioisomer 4 a in 85 % yield (Scheme 3). While diclazuril is known to be a potent …
Number of citations: 66 onlinelibrary.wiley.com
DB Lackey, MP Groziak, M Sergeeva, M Beryt… - Biochemical …, 2001 - Elsevier
The in vivo administration of enzyme-inhibiting drugs for cancer and infectious disease often results in overexpression of the targeted enzyme. We have developed an enzyme-…
Number of citations: 65 www.sciencedirect.com
BA Mousa, AH Bayoumi, MM Korraa, MG Assy… - International Journal of …, 2015
Number of citations: 9

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